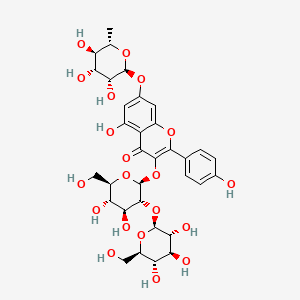

Kaempferol 3-sophoroside-7-rhamnoside

Overview

Description

Kaempferol 3-sophoroside 7-rhamnoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a well-known flavonoid found in various plants. This compound is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is often studied for its potential use as a biomarker in various scientific research fields .

Mechanism of Action

Target of Action

Kaempferol 3-sophoroside-7-rhamnoside is a natural product .

Mode of Action

It has been shown that kaempferol, a related compound, can alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .

Biochemical Pathways

This compound may affect multiple biochemical pathways. Kaempferol, a related compound, has been shown to control carcinogenic pathways in different malignancies

Result of Action

It has been suggested that kaempferol, a related compound, has anti-cancer properties and can inhibit cell growth in various types of tumors .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the compound’s solubility could be affected by the pH of the environment

Biochemical Analysis

Biochemical Properties

Kaempferol 3-sophoroside-7-rhamnoside interacts with various enzymes and proteins in biochemical reactions . For instance, it has been implicated in the modulation of AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis.

Cellular Effects

This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the AMPK pathway, which could exert its effects on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested to act as a potential biomarker .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-sophoroside 7-rhamnoside typically involves the glycosylation of kaempferol. The process includes the use of specific glycosyl donors and catalysts to attach sophorose and rhamnose sugars to the kaempferol molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the glycosidic bonds .

Industrial Production Methods: Industrial production of kaempferol 3-sophoroside 7-rhamnoside may involve the extraction of the compound from plant sources, such as the Euphorbiaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-sophoroside 7-rhamnoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products: The major products formed from these reactions include various kaempferol derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Kaempferol 3-sophoroside 7-rhamnoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Kaempferol 3-sophoroside 7-rhamnoside is unique due to its specific glycosylation pattern. Similar compounds include:

Kaempferol 3-O-rhamnoside: Exhibits similar biological activities but with different glycosylation.

Kaempferol 3-O-sophoroside: Another glycosylated form with distinct properties.

Kaempferol 7-O-rhamnoside: Known for its anti-inflammatory and antioxidant activities.

In comparison, kaempferol 3-sophoroside 7-rhamnoside stands out due to its combined sophorose and rhamnose glycosylation, which may enhance its solubility and bioavailability .

Biological Activity

Kaempferol 3-sophoroside-7-rhamnoside (KSR) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

KSR is characterized by its unique glycosylation pattern, which includes a sophorose and a rhamnose moiety. This structure enhances its solubility and bioavailability compared to other flavonoids. KSR is primarily found in various plant species and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

KSR exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. Studies have shown that KSR can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Research indicates that KSR can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in inflammation .

Antimicrobial Properties

KSR demonstrates antimicrobial activity against various pathogens. Its effectiveness has been tested against bacteria and fungi, suggesting its potential use in developing natural antimicrobial agents .

Cardioprotective Effects

A notable study highlighted KSR's protective effects against Doxorubicin-induced cardiotoxicity in H9c2 cardiomyoblasts. The compound was found to modulate the JNK-Sab-ROS signaling pathway, reducing apoptosis and mitochondrial dysfunction caused by Doxorubicin .

The biological effects of KSR can be attributed to several mechanisms:

- Cell Signaling Modulation : KSR interacts with various cell signaling pathways, influencing gene expression and cellular metabolism.

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

- Molecular Binding : KSR binds to biomolecules, altering their function and stability, which is crucial for its anticancer properties .

Case Studies

- Protective Effects Against Doxorubicin :

- Antioxidant Efficacy :

| Parameter | Control Group | KSR Treatment |

|---|---|---|

| SOD Activity (U/mg) | 2.5 | 5.8 |

| Catalase Activity (U/mg) | 1.2 | 3.0 |

| MDA Levels (nmol/mg) | 8.0 | 4.5 |

Comparison with Similar Compounds

KSR's biological activity is comparable to other kaempferol derivatives but distinct due to its specific glycosylation:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Kaempferol 3-O-rhamnoside | Antioxidant, Anti-inflammatory | Single rhamnose moiety |

| Kaempferol 3-O-sophoroside | Anticancer | Single sophorose moiety |

| Kaempferol 7-O-rhamnoside | Antimicrobial | Different glycosylation pattern |

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYWDBDPXMHHGE-IAYTZLMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269623 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93098-79-4 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?

A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:

Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?

A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.

- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].

- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.